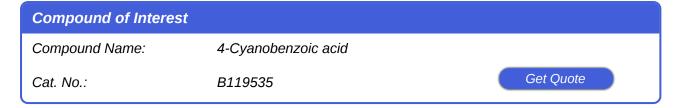


# spectroscopic comparison of 4-Cyanobenzoic acid and its derivatives

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A Spectroscopic Comparison of **4-Cyanobenzoic Acid** and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-cyanobenzoic acid** and its primary derivatives: methyl 4-cyanobenzoate, 4-cyanobenzoyl chloride, and 4-cyanobenzamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data for these crucial chemical compounds. **4-Cyanobenzoic acid** and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] Their structural similarity to 4-aminobenzoic acid (PABA) makes them interesting candidates for antimicrobial drug design, potentially interfering with the folate synthesis pathway in microorganisms.[1]

### **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic features of **4-cyanobenzoic acid** and its derivatives, facilitating a clear comparison of their structural and electronic properties.

### Table 1: FT-IR Spectroscopic Data (cm<sup>-1</sup>)



Compound	C≡N Stretch	C=O Stretch	C-O Stretch / C-N Bend	O-H / N-H Stretch
4-Cyanobenzoic Acid	2240	1710	1334	3000-2500 (broad)
Methyl 4- cyanobenzoate	~2230	~1725	~1280	N/A
4-Cyanobenzoyl Chloride	2229	1772, 1739	~1211	N/A
4- Cyanobenzamid e	~2225	~1660 (Amide I)	~1630 (Amide II)	~3350, ~3170

Data compiled from multiple sources.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-

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Compound	Aromatic Protons (ortho to CO-R)	Aromatic Protons (ortho to CN)	Other
4-Cyanobenzoic Acid	8.04 (d, J=8.0 Hz, 2H)	7.90 (d, J=8.0 Hz, 2H)	13.49 (s, 1H, COOH)
Methyl 4- cyanobenzoate	~8.10 (d, 2H)	~7.95 (d, 2H)	~3.90 (s, 3H, OCH₃)
4-Cyanobenzoyl Chloride	8.06 (d, J=7.8 Hz, 2H)	7.96 (d, J=7.8 Hz, 2H)	N/A
4-Cyanobenzamide	~7.95 (d, 2H)	~7.85 (d, 2H)	~8.10 (s, 1H, NH), ~7.60 (s, 1H, NH)

Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources including ChemicalBook.[2][3]



Table 3: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) in DMSO-

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Compo und	C=O	C-CN	C (Aromat ic, ipso to CO- R)	C (Aromat ic, ipso to CN)	CH (Aromat ic)	C≡N	Other
4- Cyanobe nzoic Acid	166.1	134.9	133.5	115.2	131.8, 130.9	118.3	N/A
Methyl 4- cyanobe nzoate	~165.0	~134.0	~132.0	~116.0	~130.0, ~129.5	~118.0	~52.5 (OCH₃)
4- Cyanobe nzoyl Chloride	165.9	134.7	132.6	115.1	129.9	118.1	N/A
4- Cyanobe nzamide	~167.0	~135.0	~132.5	~116.0	~129.0, ~128.5	~118.5	N/A

Chemical shifts are approximate and can vary. Data compiled from multiple sources including ChemicalBook.[2][3]

# **Table 4: Mass Spectrometry and UV-Vis Data**

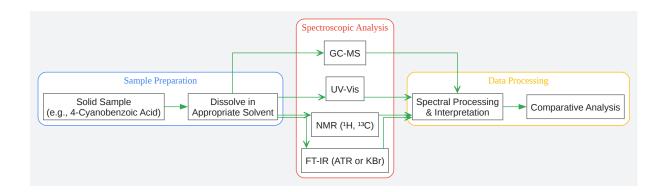


Compound	Molecular Weight ( g/mol )	Key MS Fragments (m/z)	λ_max (nm)
4-Cyanobenzoic Acid	147.13	147 (M+), 130, 102	~236
Methyl 4- cyanobenzoate	161.16	161 (M+), 130, 102	~238
4-Cyanobenzoyl Chloride	165.58	165/167 (M+), 130, 102	Not Available
4-Cyanobenzamide	146.15	146 (M+), 130, 102	Not Available

Data compiled from PubChem and other sources.[4][5][6][7]

# **Experimental Workflows and Biological Pathways**

Visualizing experimental processes and biological interactions is crucial for understanding the context and application of these compounds.



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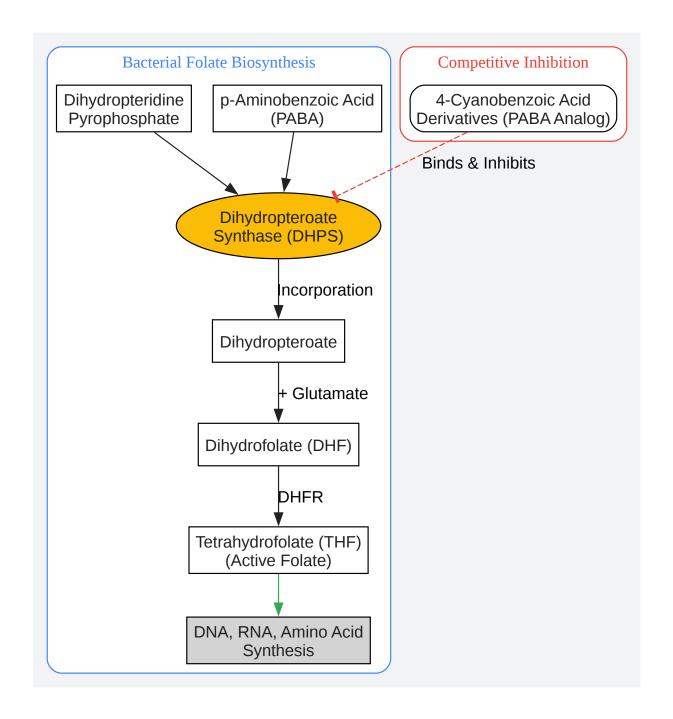


Caption: General experimental workflow for the spectroscopic analysis of **4-cyanobenzoic** acid and its derivatives.

# **Potential Biological Signaling Pathway Inhibition**

The structural analogy between 4-aminobenzoic acid (PABA), an essential nutrient for many bacteria, and **4-cyanobenzoic acid** suggests that its derivatives could act as antimicrobial agents by inhibiting the bacterial folate biosynthesis pathway.[1] Sulfonamide drugs famously employ this mechanism of competitive inhibition.





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Caption: Potential inhibition of the bacterial folate synthesis pathway by **4-cyanobenzoic acid** derivatives.



# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental data.

### Fourier Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the compounds.
- Method (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Record a background spectrum of the empty ATR crystal.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - Clean the crystal thoroughly after analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To determine the chemical structure and connectivity of atoms.
- Method (¹H and ¹³C NMR):
  - Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃) in an NMR tube.
  - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
  - Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.



- Acquire the <sup>1</sup>H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
- Acquire the <sup>13</sup>C spectrum, which may require a longer acquisition time due to the lower natural abundance of <sup>13</sup>C.
- Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Objective: To analyze electronic transitions, particularly in conjugated systems.
- Method:
  - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10<sup>-5</sup> M.
  - Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.
  - Fill the second cuvette with the sample solution.
  - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
  - Replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.
  - $\circ$  Identify the wavelength of maximum absorbance ( $\lambda$  max).

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Objective: To separate volatile compounds and determine their molecular weight and fragmentation patterns.
- Method:



- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). For compounds with low volatility, derivatization (e.g., silylation) may be necessary.
- Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the stationary phase.
- As components elute from the column, they enter the mass spectrometer.
- In the MS, molecules are ionized (typically by electron impact, EI), fragmented, and separated based on their mass-to-charge (m/z) ratio.
- The resulting mass spectrum provides a molecular fingerprint for identification.

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